molecular formula C6H14S B162603 2-Methylpentane-2-thiol CAS No. 1633-97-2

2-Methylpentane-2-thiol

Cat. No.: B162603
CAS No.: 1633-97-2
M. Wt: 118.24 g/mol
InChI Key: ISUXQQTXICTKOV-UHFFFAOYSA-N
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Description

2-Methylpentane-2-thiol, also known as tert-hexyl mercaptan, is a sulfur-containing organic compound characterized by its sterically hindered tertiary thiol group. This specific molecular structure, where the sulfhydryl (-SH) functional group is attached to a tertiary carbon atom, defines its distinctive reactivity and research value . Thiols, the sulfur analogs of alcohols, are fundamental in various chemical processes, and the tertiary nature of this compound makes it a subject of interest in studies of reaction mechanisms and stability, particularly in the field of petroleum-related sulfur chemistry . In scientific research, this compound serves as a valuable reference material and a potential reagent in organic synthesis. Its well-defined thermodynamic properties, including standard enthalpy of formation, make it a crucial standard for calibrations and quantitative analyses in petroleum chemistry and energy research . Furthermore, the reactivity of the thiol group allows this compound to be investigated for its behavior in radical reactions and its potential role in the synthesis of more complex sulfur-containing molecules or as a model compound in the study of thiol-disulfide interchange reactions, which are critical in biochemical contexts like protein structure . Research into its vapor pressure and phase change properties also supports its use in materials science and physicochemical studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentane-2-thiol
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InChI

InChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
Source PubChem
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InChI Key

ISUXQQTXICTKOV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14S
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DSSTOX Substance ID

DTXSID00167561
Record name 2-Methylpentane-2-thiol
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Molecular Weight

118.24 g/mol
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CAS No.

1633-97-2, 26544-02-5
Record name 2-Methyl-2-pentanethiol
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Record name 2-Methylpentane-2-thiol
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Record name tert-Hexanethiol
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Synthetic Methodologies and Reaction Pathways for 2 Methylpentane 2 Thiol

Laboratory Synthesis Approaches

Laboratory-scale synthesis of 2-methylpentane-2-thiol can be achieved through several distinct pathways, each with its own set of advantages and mechanistic intricacies.

Nucleophilic Substitution Reactions in Thiol Generation

The synthesis of tertiary thiols like this compound via direct SN2 nucleophilic substitution presents significant challenges. The steric hindrance at the tertiary carbon center of a suitable precursor, such as 2-chloro-2-methylpentane, favors elimination reactions (E2) over substitution when using strong, basic nucleophiles like the hydrosulfide anion (-SH).

However, this challenge can be circumvented by employing a two-step approach involving a less basic sulfur nucleophile. One such method is the reaction of a tertiary alkyl halide with thiourea. In this process, 2-chloro-2-methylpentane reacts with thiourea to form an intermediate S-alkylisothiouronium salt. This salt is then subjected to alkaline hydrolysis, typically with a strong base like sodium hydroxide, to yield this compound. chemistrysteps.com

Another strategy involves the use of thiocyanate salts. Tertiary alkyl halides can undergo nucleophilic substitution with a thiocyanate salt to form a tertiary alkyl thiocyanate. This intermediate can then be reduced to the corresponding thiol. For instance, lithium aluminum hydride can be used to convert the thiocyanate to the thiol. This pathway offers an effective means to synthesize tertiary thiols with a high degree of stereochemical control where applicable.

PrecursorReagent(s)IntermediateProduct
2-chloro-2-methylpentane1. Thiourea 2. NaOHS-(2-methylpentan-2-yl)isothiouronium saltThis compound
2-chloro-2-methylpentane1. KSCN 2. LiAlH42-methylpentan-2-yl thiocyanateThis compound

Thiol-Ene Click Chemistry Pathways for this compound Synthesis

The "thiol-ene" reaction is a powerful and versatile transformation in organic synthesis, falling under the umbrella of click chemistry due to its high efficiency and selectivity. wikipedia.org It typically involves the addition of a thiol to an alkene (an "ene") to form a thioether. wikipedia.org The reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org

It is important to clarify a common misconception: the direct product of a thiol-ene reaction is a thioether, not a thiol. The thiol is a reactant in this process. Therefore, the synthesis of this compound is not a direct outcome of a thiol-ene reaction.

However, a multi-step synthetic strategy could potentially utilize a thiol-ene reaction to construct a precursor molecule, which could then be converted to this compound. For example, a precursor thiol could be reacted with an alkene to form a thioether. Subsequent chemical modifications to this thioether, potentially involving cleavage of a carbon-sulfur bond, could then yield the desired thiol. The reductive cleavage of thioethers can be achieved under specific conditions, although this is not a common or straightforward method for the synthesis of simple alkyl thiols.

Reactant 1 (Thiol)Reactant 2 (Alkene)Product of Thiol-Ene Reaction
Thiol (R-SH)Alkene (R'-CH=CH2)Thioether (R-S-CH2CH2-R')

Reductive Strategies for Thiol Synthesis (e.g., from sulfonyl chlorides)

A viable and widely used method for the synthesis of thiols is the reduction of sulfonyl chlorides. This approach involves the preparation of the corresponding sulfonyl chloride precursor, in this case, 2-methylpentane-2-sulfonyl chloride. The synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the reaction of the corresponding alkane with a mixture of sulfur dioxide and chlorine, often initiated by light. google.com

Once the 2-methylpentane-2-sulfonyl chloride is obtained, it can be reduced to this compound using a variety of reducing agents. Common laboratory-scale reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and zinc dust with an acid. Catalytic hydrogenation over a noble metal catalyst, such as palladium, can also be employed. organic-chemistry.org

PrecursorReducing AgentProduct
2-methylpentane-2-sulfonyl chlorideLithium aluminum hydride (LiAlH₄)This compound
2-methylpentane-2-sulfonyl chlorideZinc (Zn) and Acid (e.g., HCl)This compound
2-methylpentane-2-sulfonyl chlorideH₂ and Palladium catalystThis compound

Reaction of 2-Methyl-2-pentanol with Thiourea under Acidic Conditions

A direct and efficient laboratory method for the synthesis of this compound involves the reaction of the corresponding tertiary alcohol, 2-methyl-2-pentanol, with thiourea in the presence of a strong acid. This reaction proceeds through the formation of an intermediate S-alkylisothiouronium salt.

The mechanism involves the protonation of the hydroxyl group of the alcohol by the strong acid (e.g., hydrochloric acid), followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the sulfur atom of thiourea, a potent nucleophile. The resulting isothiouronium salt is subsequently hydrolyzed under alkaline conditions to yield the final thiol product.

Reactant 1Reactant 2ConditionsProduct
2-Methyl-2-pentanolThiourea1. Strong Acid (e.g., HCl) 2. Base (e.g., NaOH) for hydrolysisThis compound

Industrial Scale Synthesis Considerations

For the large-scale production of this compound, laboratory methods are often not economically viable. Industrial synthesis prioritizes cost-effective starting materials, high yields, and catalytic processes.

Catalytic Hydrothiolation of Alkenes

The catalytic hydrothiolation of alkenes is a highly atom-economical method for the synthesis of thiols and thioethers on an industrial scale. This process involves the direct addition of hydrogen sulfide (B99878) (H₂S) across the double bond of an alkene.

To synthesize this compound, the logical alkene precursors would be 2-methyl-1-pentene or 2-methyl-2-pentene. The addition of H₂S to these alkenes can be catalyzed by a variety of materials, including solid acid catalysts, metal sulfides, or zeolites.

The regioselectivity of the addition is a critical consideration. According to Markovnikov's rule, the hydrogen atom of H₂S will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the sulfhydryl group (-SH) will add to the more substituted carbon. In the case of both 2-methyl-1-pentene and 2-methyl-2-pentene, the Markovnikov addition of H₂S would lead to the desired product, this compound.

Industrial processes would be optimized for temperature, pressure, and catalyst selection to maximize the yield and selectivity of the Markovnikov product, while minimizing side reactions such as polymerization of the alkene or the formation of the anti-Markovnikov product, 2-methyl-1-pentanethiol. nih.gov

Alkene PrecursorReagentCatalyst TypeExpected Major Product
2-Methyl-1-penteneHydrogen Sulfide (H₂S)Acid catalyst or metal sulfideThis compound
2-Methyl-2-penteneHydrogen Sulfide (H₂S)Acid catalyst or metal sulfideThis compound

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

The asymmetric synthesis of tertiary thiols, such as this compound, is a notably difficult endeavor in organic chemistry. beilstein-journals.org The direct asymmetric synthesis of simple tertiary alcohols is often achieved by controlling the enantiofacial selectivity of a nucleophilic attack on a prochiral ketone. However, analogous approaches for tertiary thiols are generally not feasible due to the instability of the corresponding thioketones, their propensity for nucleophilic attack at the sulfur atom rather than the carbon, and their potent, unpleasant odor. beilstein-journals.org Consequently, chemists have developed alternative strategies to access enantiomerically pure tertiary thiols.

Two primary conceptual approaches for the asymmetric synthesis of a chiral tertiary thiol involve the formation of either a carbon-sulfur (C-S) bond or a carbon-carbon (C-C) bond as the key stereochemistry-defining step. The first approach involves the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center. The second strategy focuses on the stereoselective alkylation, arylation, or acylation of a secondary sulfur-based substrate to generate the quaternary stereocenter. beilstein-journals.org

Chiral Precursor Utilization in Stereoselective Thiol Formation

One effective strategy to achieve stereocontrol in the synthesis of chiral tertiary thiols is through the use of chiral precursors. This method relies on starting with a molecule that already possesses the desired chirality, which then directs the stereochemical outcome of subsequent reactions. A common approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to guide the formation of the new stereocenter.

Chiral Auxiliaries in Asymmetric Synthesis:

Chiral auxiliaries, such as oxazolidinones and camphorsultam, are powerful tools in asymmetric synthesis. wikipedia.org These auxiliaries can be attached to a prochiral substrate, and their inherent chirality blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face, thus leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

For instance, in a reaction analogous to the formation of a tertiary thiol, the lithium base-promoted stereoselective Michael addition of a thiol to an N-methacryloylcamphorsultam can produce the addition product with high diastereoselectivity. wikipedia.org This strategy, while not directly a synthesis of this compound, demonstrates the principle of using a chiral auxiliary to control the stereochemistry of C-S bond formation.

Another relevant example is the use of sulfoxide (B87167) chiral auxiliaries in the stereoselective addition of hard nucleophiles to ketones to form tertiary alcohols, which are precursors to tertiary thiols. nih.gov The sulfoxide group, being a chiral auxiliary that resides on the electrophilic partner, can direct the approach of the nucleophile. nih.gov

Chiral AuxiliaryType of ReactionSubstrate ClassDiastereoselectivityReference
CamphorsultamMichael AdditionN-methacryloylcamphorsultamHigh wikipedia.org
OxazolidinoneAldol ReactionN-acyloxazolidinonesHigh wikipedia.org
Tolyl SulfoxideNucleophilic Additionβ-Keto SulfoxidesHigh nih.gov

Enzymatic and Asymmetric Catalysis in Thiol Synthesis

Enzymatic and asymmetric catalysis offer more elegant and atom-economical alternatives to the use of stoichiometric chiral auxiliaries for the synthesis of chiral thiols. These methods employ small amounts of a chiral catalyst or an enzyme to generate large quantities of an enantiomerically enriched product.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method utilizes the stereoselectivity of an enzyme, which preferentially catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. Lipases are a common class of enzymes used for the kinetic resolution of alcohols, which can be precursors to thiols.

While the direct enzymatic resolution of tertiary thiols is not widely reported, the kinetic resolution of tertiary alcohols is a well-established method. For example, the lipase-catalyzed resolution of racemic 2-octanol under microwave irradiation can achieve high conversion and enantiomeric excess. researchgate.net The resulting enantiomerically pure alcohol can then be converted to the corresponding thiol, potentially with retention or inversion of stereochemistry depending on the chosen synthetic route.

Asymmetric Catalysis:

Asymmetric catalysis for the synthesis of tertiary thiols is a developing field. One promising approach is the catalytic asymmetric conjugate addition of thiols to Michael acceptors. Bifunctional catalysts, such as cinchona alkaloids bearing a thiourea functionality, have been shown to be highly efficient in catalyzing the asymmetric conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones. nih.gov This method provides a direct route to optically active chiral sulfur compounds.

Another innovative approach involves the use of bifunctional ureidopeptide-based Brønsted base catalysts for the Michael reaction of α-mercapto carboxylate surrogates with nitroolefins. ehu.es This reaction allows for the construction of a fully substituted α-carbon atom, leading to α,α-disubstituted α-mercapto carboxylic acid derivatives, which are precursors to tertiary thiols, with good yields and high diastereo- and enantioselectivity. ehu.es

Catalytic SystemReaction TypeSubstrate ScopeEnantioselectivity (ee)Reference
Cinchona Alkaloid-ThioureaConjugate AdditionAlkyl thiols and α,β-unsaturated N-acyloxazolidin-2-onesHigh nih.gov
Ureidopeptide-Based Brønsted BaseMichael Reactionα-Mercapto carboxylate surrogates and nitroolefinsUp to 96% ehu.es
(R)-LaNa3tris(binaphthoxide) (LSB)Conjugate AdditionThiols and cyclic enonesGood beilstein-journals.org

Fundamental Chemical Reactivity and Mechanistic Studies of 2 Methylpentane 2 Thiol

Oxidation Reactions of Tertiary Thiols

The oxidation of thiols is a fundamental process in organic chemistry. britannica.com For tertiary thiols like 2-methylpentane-2-thiol, this typically leads to the formation of disulfides, with sulfenic acids as key intermediates. researchgate.netacs.org

The oxidation of this compound results in the formation of a disulfide linkage, yielding 2,2'-dithiobis(2-methylpentane). cymitquimica.comlibretexts.org This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. libretexts.org Mild oxidizing agents are often employed to facilitate this transformation. chemistrysteps.com For instance, iodine (I₂) is a common reagent for converting thiols to disulfides. researchgate.netlibretexts.org The general reaction can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

Where R-SH is this compound and R-S-S-R is 2,2'-dithiobis(2-methylpentane). The disulfide bond (–S–S–) is a key structural feature of the resulting molecule. libretexts.orgpressbooks.pub The formation of disulfides from thiols is a thermodynamically favored process, partly due to the relative strengths of the S-S and S-H bonds. libretexts.orglibretexts.org

Various oxidizing systems have been studied for the conversion of thiols to disulfides. For example, heterogeneous permanganate (B83412) oxidation has been shown to selectively produce disulfides from thiols, whereas homogeneous conditions tend to yield sulfonic acids. thieme-connect.com The rate of oxidation can be influenced by several factors, including the structure of the thiol and the reaction conditions. sci-hub.se

Table 1: Examples of Oxidizing Agents for Thiol to Disulfide Conversion

Oxidizing AgentConditionsReference
Iodine (I₂)Mild conditions researchgate.net
Hydrogen Peroxide (H₂O₂) with catalystRoom temperature, solvent-free researchgate.net
Heterogeneous Potassium Permanganate (KMnO₄)Adsorbed on a solid support thieme-connect.com
2,2'-Bispyridyl disulfideBuffer solutions nih.gov
Dimethyl sulfoxide (B87167) (DMSO)Catalytic iodine or hydrogen iodide researchgate.net

The oxidation of thiols to disulfides is not a single-step process. It is widely accepted that sulfenic acids (RSOH) are key transient intermediates in this reaction. researchgate.netacs.orgrsc.org The initial step of thiol oxidation involves the formation of a sulfenic acid. rsc.org These intermediates are generally highly reactive and unstable. acs.orgnsf.gov

The proposed mechanism involves the oxidation of the thiol to a sulfenic acid, which then reacts with another thiol molecule to form the disulfide. rsc.org

R-SH + [O] → R-SOH (Sulfenic acid formation) R-SOH + R-SH → R-S-S-R + H₂O (Disulfide formation)

The reactive nature of sulfenic acids makes their direct observation challenging, but their existence has been supported by various experimental and computational studies. researchgate.netacs.orgnih.gov The stability of sulfenic acids can be influenced by steric hindrance around the sulfur atom. acs.org In the absence of other thiols, sulfenic acids can be further oxidized to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids. acs.orgnih.gov

Reduction Reactions of Disulfide Derivatives to Regenerate Thiols

Disulfide bonds, such as the one in 2,2'-dithiobis(2-methylpentane), can be cleaved through reduction to regenerate the original thiols. chemistrysteps.com This reversibility is a crucial aspect of thiol-disulfide chemistry. libretexts.orglibretexts.org The reduction of a disulfide to two thiol molecules is a fundamental reaction in organic and biochemistry. libretexts.orgnih.gov

R-S-S-R + 2[H] → 2 R-SH

Common reducing agents for this transformation include zinc and acid. libretexts.org In biological systems, this process is often mediated by enzymes and reducing agents like glutathione (B108866). libretexts.orglibretexts.org The reduction of disulfide-containing polymers to generate free thiols can be achieved using various reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol, or phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). docsearch.ru

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the thiol group of this compound is nucleophilic, meaning it can donate its lone pair of electrons to an electrophilic center. cymitquimica.comsmolecule.com This nucleophilicity is the basis for its participation in substitution and addition reactions. Thiols are generally more nucleophilic than their alcohol counterparts. msu.edu

The thiolate anion (RS⁻), formed by the deprotonation of the thiol, is an excellent nucleophile and can readily participate in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). smolecule.commasterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

R-SH + Base → R-S⁻ + H-Base R-S⁻ + R'-X → R-S-R' + X⁻

The rate of this Sₙ2 reaction is sensitive to steric hindrance on the alkyl halide. masterorganicchemistry.com For tertiary thiols like this compound, the formation of the thiolate is a prerequisite for this type of reaction.

Thiols can add to the carbonyl group of aldehydes and ketones to form thioacetals and thioketals, respectively. britannica.com These reactions are analogous to the formation of acetals and ketals from alcohols but often proceed more readily. chemistrysteps.com The reaction of a thiol with a carbonyl compound typically occurs via the formation of a hemithioacetal intermediate. wikipedia.org

R'₂C=O + R-SH ⇌ R'₂C(OH)SR (Hemithioacetal formation) R'₂C(OH)SR + R-SH ⇌ R'₂C(SR)₂ + H₂O (Thioacetal/Thioketal formation)

This reaction is often catalyzed by an acid. wikipedia.org Thioacetals and thioketals are valuable functional groups in organic synthesis, often used as protecting groups for carbonyls. wikipedia.org

Another important reaction is the conjugate addition (Michael addition) of thiols to α,β-unsaturated carbonyl compounds. wiley.comacsgcipr.orgresearchgate.net In this reaction, the thiol adds to the β-carbon of the unsaturated system. acsgcipr.org This reaction can often be performed under mild, catalyst-free conditions. researchgate.net

Michael Additions in β-Sulfanyl Ketone Synthesis

The Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is a fundamental method for forming carbon-sulfur bonds and synthesizing β-sulfanyl ketones. uh.eduresearchgate.net This reaction can be catalyzed by either acid or base. wikipedia.orgresearchgate.net In base-catalyzed additions, the thiol is deprotonated to form a thiolate, which then acts as a potent nucleophile. wikipedia.org For tertiary thiols like this compound, the formation of the corresponding thiolate is a key step. The reaction proceeds by the nucleophilic attack of the thiolate on the β-carbon of an activated alkene, such as an enone, to yield a β-sulfanyl ketone.

While the general mechanism is well-established for a variety of thiols, specific studies detailing the use of this compound in the synthesis of β-sulfanyl ketones are not extensively documented in the surveyed literature. However, the principles of nucleophilic addition of tertiary alkanethiols are applicable. researchgate.net The reaction of a tertiary alkanethiol, such as tert-butanethiol, with iron carbonyl compounds has been studied, indicating the reactivity of the sulfur-hydrogen bond in these sterically hindered thiols. researchgate.net The synthesis of this compound itself in high yield and purity has been described in the context of its potential use in various chemical processes. researchgate.netresearchgate.net

Table 1: General Conditions for Thiol Michael Addition

Catalyst Type General Conditions Role of Catalyst
Base Presence of a base (e.g., piperidine, NaOH) Deprotonates the thiol to form a more nucleophilic thiolate anion.
Acid Presence of a Brønsted or Lewis acid (e.g., HClO₄, B(C₆F₅)₃) researchgate.netresearchgate.net Activates the α,β-unsaturated carbonyl compound towards nucleophilic attack.
Metal-based Transition metal complexes (e.g., RuCl₃, Cu(OTf)₂) researchgate.net Can facilitate the addition through coordination with the reactants.

Radical Chemistry of this compound

The radical chemistry of thiols is centered around the formation and subsequent reactions of the thiyl radical (RS•). This radical can be generated through various methods, including photolysis or reaction with an initiator. wikipedia.org

The stability of a thiyl radical is influenced by the substitution on the α-carbon. Tertiary thiyl radicals, such as the one derived from this compound, are generally less stable than primary or secondary thiyl radicals. This trend is opposite to that of carbon-centered radicals. The reactivity of thiyl radicals is pivotal in chain propagation mechanisms, most notably in thiol-ene reactions.

In a typical thiol-ene chain reaction, the process involves:

Initiation: Formation of a thiyl radical (RS•) from the thiol (RSH).

Propagation:

The thiyl radical adds across a C=C double bond (alkene) to form a carbon-centered radical intermediate.

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule (RSH), regenerating the thiyl radical (RS•) and forming the final thioether product. This new thiyl radical can then participate in the next cycle of the chain reaction.

While specific mechanistic studies detailing the chain propagation involving the this compound radical are not prominent in the reviewed literature, the general mechanism for alkanethiols is well-understood. The efficiency of the hydrogen atom transfer step is crucial for the propagation of the radical chain.

Experimental studies to detect and characterize transient radical species often employ radical trapping techniques. These methods use a "spin trap" molecule that reacts with the short-lived radical to form a more stable radical adduct, which can then be detected and characterized, typically by Electron Paramagnetic Resonance (EPR) spectroscopy. While there are no specific radical trapping studies found for this compound in the provided search results, studies on analogous tertiary alkanethiols, such as tert-butanethiol, have been performed. For example, the reaction of tert-butanethiol with triirondodecacarbonyl has been shown to produce various iron-sulfur cluster compounds, with the initial step likely involving the formation of a thiyl radical. researchgate.netresearchgate.net

Metal-Thiol Interactions and Their Mechanisms

Thiols and their corresponding thiolates are known to interact strongly with a variety of metals, forming metal-thiolate complexes or self-assembled monolayers (SAMs) on metal surfaces. wikipedia.orgnih.gov

The interaction of this compound with metals can be understood through several mechanisms:

Complex Formation: Thiolates can act as ligands, binding to metal ions in solution. wikipedia.org Copper ions, for instance, have a high affinity for thiol groups and can catalyze their oxidation. nih.govresearchgate.net The interaction often involves the reduction of Cu(II) to Cu(I) by the thiol, followed by the formation of Cu(I)-thiolate complexes. researchgate.net These complexes can then react with molecular oxygen, leading to the oxidation of the thiol to a disulfide. researchgate.netresearchgate.net While general for many thiols, this reactivity is expected to apply to this compound.

Self-Assembled Monolayers (SAMs): Alkanethiols spontaneously adsorb onto gold surfaces to form highly ordered, densely packed monolayers. uh.edursc.orgdiva-portal.org This process is driven by the strong, specific affinity between sulfur and gold. diva-portal.org While most extensively studied for n-alkanethiols, the principles of SAM formation are general. The structure and quality of the SAM depend on factors like the molecular structure of the thiol and the preparation method. diva-portal.org For sterically hindered thiols like this compound, the packing density and orientation within the monolayer would be significantly different compared to linear alkanethiols due to the bulky tertiary headgroup.

Table 2: Summary of Metal-Thiol Interactions

Metal Type of Interaction General Mechanism/Product Relevance to this compound
Gold (Au) Self-Assembled Monolayers (SAMs) Spontaneous chemisorption of thiol onto the gold surface, forming a strong Au-S bond. uh.edursc.org Expected to form SAMs, though the bulky tertiary structure would influence packing and ordering.
Copper (Cu) Redox Reaction & Complexation Catalyzes oxidation of thiols to disulfides via Cu(II)/Cu(I) redox cycling and formation of Cu(I)-thiolate complexes. nih.govresearchgate.netresearchgate.net The thiol group is susceptible to copper-catalyzed oxidation.
Iron (Fe) Cluster Formation Reaction with iron carbonyls can lead to the formation of complex iron-sulfur clusters. researchgate.netresearchgate.net Tertiary thiols like tert-butanethiol show this reactivity, suggesting a similar potential for this compound. researchgate.net
Silver (Ag), Mercury (Hg), Cadmium (Cd) Complexation High affinity for thiol groups, forming stable metal-thiolate complexes. nih.gov The sulfhydryl group is expected to bind strongly to these heavy metal ions. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 2 Methylpentane 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 2-methylpentane-2-thiol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton.

In the ¹H NMR spectrum of this compound, the hydrogen atoms exhibit distinct signals based on their unique chemical environments, allowing for the confirmation of its structure. Due to the complexity of the overlapping signals in the aliphatic region, precise assignment often requires high-resolution instrumentation and comparison with spectra of similar compounds. docbrown.info The expected proton environments in this compound would lead to a complex spectrum with multiple signals.

The thiol proton (-SH) typically appears as a singlet, though its chemical shift can be variable and it may participate in exchange with deuterated solvents. The methyl groups attached to the tertiary carbon (C2) are equivalent and would produce a single signal. The protons on the ethyl and propyl chains will show distinct multiplets due to spin-spin coupling with neighboring protons. docbrown.info

-SH (thiol proton): A singlet with a variable chemical shift.

-CH3 (at C2): A singlet integrating to six protons.

-CH2- (at C3): A multiplet.

-CH2- (at C4): A multiplet.

-CH3 (at C5): A triplet.

The ¹³C NMR spectrum of this compound provides a clear count of the non-equivalent carbon atoms within the molecule. Due to the molecule's asymmetry, all six carbon atoms are chemically distinct and therefore produce six unique signals in the proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com The chemical shifts of these signals are indicative of the type of carbon atom (primary, secondary, tertiary) and its proximity to the electron-withdrawing thiol group.

The carbon atom bonded to the sulfur (C2) would appear at a characteristic downfield shift. The other carbon signals would appear in the typical aliphatic region. docbrown.info

Carbon Atom Expected Chemical Shift Range (ppm)
C1 (CH3 at C2)25-35
C2 (C-SH)40-50
C3 (CH2)30-40
C4 (CH2)20-30
C5 (CH3)10-20
C6 (CH3 at C2)25-35

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the C3 methylene (B1212753) group and the protons of the C4 methylene group, as well as the coupling between the C4 methylene protons and the C5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum maps each proton to the carbon atom it is directly attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation spectrum shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the C1 and C6 methyl groups would show correlations to the C2 carbon, confirming their attachment to the tertiary carbon bearing the thiol group.

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary. This can be achieved using chiral NMR spectroscopy. The direct analysis of enantiomers by NMR is not possible in a non-chiral solvent because they have identical spectra. However, by reacting the thiol with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. acs.orgacs.org These diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net

Common chiral derivatizing agents for thiols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs, as well as chiral phospholidines. rug.nlscielo.org.mx The reaction of this compound with a CDA, such as (R)-Mosher's acid chloride, would produce two diastereomeric thioesters. In the ¹H or ¹⁹F NMR spectrum of this mixture, separate signals would be observed for each diastereomer. The integration of these signals allows for the quantitative determination of the enantiomeric excess. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its constituent bonds. wiley.com

The most characteristic absorption for a thiol is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. reddit.com The C-S stretching vibration is also present but is generally weak and falls in the fingerprint region (600-800 cm⁻¹), making it less useful for diagnostic purposes. reddit.com

The spectrum will also be dominated by strong C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1365-1480 cm⁻¹. docbrown.info The absence of strong absorptions in other characteristic regions (e.g., O-H stretch around 3200-3600 cm⁻¹ or C=O stretch around 1650-1750 cm⁻¹) can confirm the purity of the compound and the absence of oxidation products or other impurities.

Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
S-H Stretch2550-2600Weak
C-H Stretch (sp³)2850-3000Strong
C-H Bend1365-1480Medium-Strong
C-S Stretch600-800Weak

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (118.24 g/mol ). nih.gov

Electron ionization (EI) is a common MS technique that causes extensive fragmentation of the molecule. The fragmentation pattern of this compound is characteristic of its structure. The cleavage of the C-S bond is a likely fragmentation pathway, leading to the loss of the SH radical and the formation of a tertiary carbocation at m/z 85. Alpha-cleavage, the breaking of the C-C bond adjacent to the sulfur atom, is also a prominent fragmentation route. For example, the loss of a propyl radical would result in an ion at m/z 75, while the loss of an ethyl group would lead to a fragment at m/z 89. The base peak in the mass spectrum of a related compound, 2-methylpentane (B89812), is often at m/z 43, corresponding to an isopropyl cation, suggesting that similar fragmentation patterns might be observed for this compound. docbrown.info

Common fragments observed in the mass spectrum of this compound could include:

m/z 118: Molecular ion [C₆H₁₄S]⁺

m/z 85: [M - SH]⁺

m/z 75: [M - C₃H₇]⁺

m/z 57: [C₄H₉]⁺ (tert-butyl cation)

m/z 43: [C₃H₇]⁺ (propyl cation)

Gas chromatography-mass spectrometry (GC-MS) can be used to separate this compound from a mixture and obtain its mass spectrum for identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to several decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules that have the same nominal mass but different elemental compositions. libretexts.org The molecular formula of this compound is C₆H₁₄S. nih.govnist.gov

The exact mass of a molecule is calculated using the masses of its most abundant isotopes. For this compound, this involves the isotopes ¹²C, ¹H, and ³²S. Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can differentiate, for instance, between C₈H₁₆O (molecular weight: 128.12018 amu) and C₁₀H₈ (molecular weight: 128.06264 amu). libretexts.org This capability is crucial for confirming the elemental composition of this compound in complex samples.

Table 1: Exact Masses of Constituent Isotopes and Calculated Exact Mass of this compound

ElementIsotopeExact Mass (amu)
Hydrogen¹H1.00783
Carbon¹²C12.00000
Oxygen¹⁶O15.9949
Nitrogen¹⁴N14.0031
Compound Formula Calculated Exact Mass (amu)
This compoundC₆H₁₄S118.08162

This table is interactive. Users can sort the data by clicking on the column headers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis to elucidate the structure of a compound. nationalmaglab.org In an MS/MS experiment, a specific ion of interest, known as the precursor ion, is selected, fragmented, and the resulting product ions are then analyzed. nationalmaglab.orgnih.gov The fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its structural connectivity.

The fragmentation of this compound in a mass spectrometer would involve the cleavage of its chemical bonds. Common fragmentation pathways for thiols include the loss of the sulfhydryl group (-SH) or cleavage of the carbon-carbon bonds within the alkyl chain. The analysis of these fragment ions allows for the confirmation of the compound's structure. For example, in the analysis of wine thiols, MS/MS confirmed derivatization procedures and provided fragmentation data for related compounds. acs.org

Table 2: Potential Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment Ion (m/z)
118[C₆H₁₃]⁺SH85
118[C₄H₉S]⁺C₂H₅89
118[C₃H₇]⁺C₃H₇S43
118[C₂H₅]⁺C₄H₉S29

This table is interactive. Users can sort the data by clicking on the column headers.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex matrices before its detection and quantification. The choice of method depends on the volatility of the compound and the nature of the sample.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS, GC-AED)

Gas Chromatography (GC) is the premier separation technique for volatile and semi-volatile compounds like this compound. mdpi.com In GC, the sample is vaporized and transported through a column by a carrier gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase within the column.

When coupled with a Mass Spectrometer (GC-MS), it provides a powerful tool for both separating and identifying components of a mixture. nih.gov The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.govnist.gov For enhanced selectivity towards sulfur-containing compounds, a GC system can be equipped with an Atomic Emission Detector (AED). This detector can be tuned to specifically measure the emission from sulfur atoms, thus providing a highly selective signal for thiols amidst a complex background.

Table 3: Typical Gas Chromatography (GC) Parameters for Thiol Analysis

ParameterTypical Setting
Injection ModeSplit/Splitless or Cool-on-Column
Inlet Temperature250 °C
ColumnDB-5ms (30 m x 0.25 mm I.D. x 0.25 µm)
Oven Program50 °C (3 min), ramp to 240 °C at 3-10 °C/min
Carrier GasHelium
DetectorMass Spectrometer (MS) or Atomic Emission Detector (AED)

This table is interactive. Users can sort the data by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC) Applications (e.g., HPLC-MS/MS)

For thiols that are less volatile or present in complex aqueous matrices such as wine, High-Performance Liquid Chromatography (HPLC) is a suitable alternative to GC. acs.orgmdpi.com However, due to the reactive nature of the thiol group, derivatization is often required to improve chromatographic behavior and detection sensitivity. acs.orgresearchgate.net

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the quantification of derivatized thiols. acs.orgnih.gov This approach is widely used in the analysis of potent thiols in food and beverages. nih.govresearchgate.net The derivatization step not only stabilizes the thiol but can also introduce a functionality that enhances ionization efficiency in the mass spectrometer's source, leading to lower detection limits. acs.org

Table 4: Typical HPLC-MS/MS Parameters for Derivatized Thiol Analysis

ParameterTypical Setting
ColumnC18 reverse-phase (e.g., 150 x 2.1 mm, 5 µm)
Mobile Phase A0.5% Formic Acid in Water
Mobile Phase B0.5% Formic Acid in Acetonitrile
GradientLinear gradient from 20% to 80% B
Flow Rate0.200 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Ion Mode
MS DetectionMultiple Reaction Monitoring (MRM)

This table is interactive. Users can sort the data by clicking on the column headers.

Comprehensive Two-Dimensional Gas Chromatography (GC x GC) for Complex Mixtures

For exceptionally complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GC x GC) provides a significant enhancement in separation power over conventional one-dimensional GC. nih.govaocs.orgchemistry-matters.com This technique utilizes two columns of different selectivity connected by a modulator. aocs.orgchemistry-matters.com The modulator traps, refocuses, and re-injects fractions from the first column onto the second, shorter column for a rapid, secondary separation. aocs.org

The result is a structured, two-dimensional chromatogram with vastly increased peak capacity and sensitivity. aocs.orggcms.cz This allows for the resolution of co-eluting compounds that would overlap in a 1D-GC analysis. gcms.cz GC x GC has been successfully applied to the detailed analysis of complex volatile profiles, such as those found in hop essential oils, demonstrating its ability to separate hundreds of compounds in a single run. nih.gov

Table 5: Comparison of 1D-GC and GC x GC

FeatureOne-Dimensional GC (1D-GC)Comprehensive Two-Dimensional GC (GC x GC)
Separation Power ModerateVery High
Peak Capacity LowerSignificantly Higher
Sensitivity StandardEnhanced due to modulation
Chromatogram One-dimensional plotTwo-dimensional contour plot
Complexity of Setup SimplerMore complex (requires modulator)
Application Routine analysis, less complex mixturesHighly complex mixtures, detailed profiling

This table is interactive. Users can sort the data by clicking on the column headers.

Derivatization Strategies for Enhanced Analytical Detection and Stability of Thiols

The analysis of thiols is often complicated by their high reactivity, particularly their susceptibility to oxidation, and sometimes poor chromatographic properties. mdpi.com Derivatization is a chemical modification strategy employed to overcome these challenges by converting the thiol group into a more stable and readily detectable derivative. researchgate.netmdpi.comencyclopedia.pub

The goals of derivatization can be twofold: to increase the volatility of the analyte for GC analysis or to enhance the detector response in either GC or LC. encyclopedia.pub For GC analysis, reagents like pentafluorobenzyl bromide (PFBBr) are used to create derivatives with improved thermal stability and volatility. mdpi.comencyclopedia.pub For HPLC analysis, particularly with MS detection, derivatizing agents are chosen to introduce a group that improves ionization efficiency. acs.org For instance, 4,4′-dithiodipyridine (DTDP) reacts with thiols to form derivatives that are readily ionized by electrospray, leading to enhanced sensitivity in HPLC-MS/MS methods. acs.orgnih.gov

Table 6: Common Derivatizing Agents for Thiols

Derivatizing AgentAbbreviationAnalytical TechniquePurpose
Pentafluorobenzyl bromidePFBBrGC-MSIncreases volatility and electron-capture response
Ethyl propiolateETPGC-MSIncreases volatility, greener alternative
4,4′-DithiodipyridineDTDPHPLC-MS/MSEnhances ionization efficiency (ESI)
EbselenHPLC-MSProtects from oxidation, enhances extraction
Diethyl 2-methylenemalonateLC-MS/MSAllows for derivatization under acidic conditions

This table is interactive. Users can sort the data by clicking on the column headers.

Pre-column Derivatization for Thiol Detection

Pre-column derivatization is a crucial sample preparation strategy used to enhance the analysis of thiols by gas chromatography (GC) and liquid chromatography (LC). research-solution.comjfda-online.com The process involves chemically modifying the thiol's reactive sulfhydryl group (-SH) to form a more stable and easily detectable derivative. This modification serves several key purposes: it improves the volatility and thermal stability of the analyte, reduces its polarity and potential for hydrogen bonding, and can enhance the response of specific detectors, leading to improved sensitivity and chromatographic separation. mdpi.comresearch-solution.comtcichemicals.com

The selection of a derivatizing reagent is critical and depends on the analytical technique (GC or LC) and the detector being used. research-solution.com For GC analysis, silylation and acylation are common derivatization methods. thermofisher.com

Silylation: This is a widely used method where an active hydrogen in the thiol group is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. tcichemicals.comchemcoplus.co.jp This increases the compound's volatility and thermal stability. chemcoplus.co.jp Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) are effective for derivatizing thiols. thermofisher.comchemcoplus.co.jp MBDSTFA, for instance, creates TBDMS derivatives that are significantly more stable than TMS ethers and are particularly useful for GC-MS analysis due to characteristic fragmentation patterns (M+-57). chemcoplus.co.jp

Acylation/Alkylation: Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) are frequently used to form stable derivatives with thiols. mdpi.comresearch-solution.com The introduction of fluorine atoms through this process greatly enhances the sensitivity for electron capture detectors (ECD) and allows for detection at trace levels using negative ion chemical ionization mass spectrometry (NICI-MS). research-solution.comunimi.it This approach has been extensively applied in the analysis of potent volatile thiols in complex matrices like wine. mdpi.comresearchgate.net

For LC analysis, derivatization aims to append a chromophore or fluorophore to the thiol molecule, enabling sensitive detection by UV or fluorescence detectors. acs.org Reagents such as 4,4'-dithiodipyridine (DTDP) react rapidly with thiols at ambient pH to form stable derivatives that can be effectively analyzed by HPLC-MS/MS, providing a simpler alternative to some GC-based methods. acs.orgnih.govacs.org

Table 1: Common Derivatization Reagents for Thiol Analysis

Reagent Name Abbreviation Target Functional Group Analytical Technique Key Advantages Citations
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA -SH, -OH, -COOH, -NH GC-MS Popular, reacts rapidly to give high yields. research-solution.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MBDSTFA -SH, -OH, -COOH, -NH GC-MS Forms very stable derivatives (TBDMS ethers); characteristic M+-57 fragment. chemcoplus.co.jp
2,3,4,5,6-Pentafluorobenzyl Bromide PFBBr -SH, -OH, -COOH GC-ECD, GC-MS (NICI) Introduces fluorine atoms, enhancing sensitivity for ECD and NICI-MS. mdpi.comresearch-solution.com mdpi.comresearch-solution.com
4,4'-dithiodipyridine DTDP -SH HPLC-MS/MS Reacts rapidly at wine pH; forms stable derivatives for LC analysis. acs.orgnih.govresearchgate.net
Ethyl Propiolate ETP -SH GC-MS Simplifies derivatization compared to PFBBr but may require pH adjustment. researchgate.net researchgate.net

Solid-Phase Extraction (SPE) Coupled Methods

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from a complex matrix, thereby removing interfering substances and improving detection limits. mdpi.commdpi.com For volatile compounds like this compound, SPE is often coupled with chromatographic methods such as GC-MS or LC-MS/MS. acs.orgmdpi.com The process involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge. Analytes of interest are retained on the sorbent while the matrix components pass through, after which the analytes are eluted with a small volume of a suitable solvent. researchgate.net

The choice of sorbent is critical for the selective extraction of thiols. researchgate.net

Reversed-Phase Sorbents: Hydrophobic materials like C18-bonded silica (B1680970) are commonly used for extracting non-polar to moderately polar compounds from aqueous samples. mdpi.comresearchgate.net This is often the optimal method for enriching aroma compounds in samples like wine. mdpi.com

Specialized Sorbents: For targeted thiol analysis, sorbents with a high affinity for sulfur can be used. For example, SPE cartridges containing silver ions (Ag+) have been employed to selectively capture thiols, which have a strong affinity for silver, allowing for a highly specific extraction. lu.se

In many advanced methods, SPE is combined with derivatization. For instance, an in-cartridge derivatization procedure can be performed where the thiol is first retained on the SPE sorbent and then the derivatizing reagent is passed through the cartridge to react with the trapped analyte. mdpi.comwiley.com This approach streamlines the sample preparation process. Alternatively, derivatization can occur before or after the SPE step. A common workflow for thiol analysis involves derivatizing the thiol in the sample, followed by SPE to concentrate the stable derivative and clean up the sample before injection into an HPLC-MS/MS system. acs.orgnih.govacs.org

Table 2: Application of SPE in Thiol Analysis

Sorbent Type Principle of Separation Coupled Technique Application Example Citations
C18 (Reversed-Phase) Hydrophobic interactions HPLC-MS/MS Concentration of DTDP-derivatized thiols from wine samples. acs.orgmdpi.com
Polymeric (Reversed-Phase) Hydrophobic interactions HPLC-MS/MS Cleanup and concentration of derivatized thiols. acs.org
Silica Gel (Normal-Phase) Polar interactions GC-MS Fractionation of extracts to separate sulfur compounds from other volatiles. mdpi.comresearchgate.net
Silver Ion (Ag+) Affinity binding (Thiol-metal complexation) GC-MS Selective extraction of thiols from beer matrix. lu.se

Computational Chemistry and Theoretical Investigations of 2 Methylpentane 2 Thiol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its stability, structure, and the strength of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. One of its key applications is the calculation of bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For 2-Methylpentane-2-thiol, the S-H bond is of particular interest as its BDE is crucial for understanding the compound's role in radical reactions and its antioxidant potential.

The calculation of BDEs is essential for predicting reaction kinetics and thermodynamic feasibility. tversu.ru DFT methods, particularly hybrid functionals like M06-2X and M05-2X, have demonstrated high accuracy in predicting BDEs, often comparable to the uncertainties in experimental measurements. datadryad.org The general procedure involves optimizing the geometry of the parent thiol and the resulting thiyl radical and calculating their electronic energies. The BDE is then determined from the enthalpy difference between the products (thiyl radical and hydrogen atom) and the reactant (thiol molecule).

The stability of the resulting 2-methylpentan-2-thiyl radical significantly influences the S-H BDE. Tertiary thiyl radicals, such as the one formed from this compound, are generally more stable than secondary or primary thiyl radicals due to hyperconjugation and steric effects. This increased stability typically leads to a lower S-H BDE compared to less substituted thiols. The ease of thiol oxidation, which relates to the S-H BDE, generally increases from tertiary to primary thiols. researchgate.net

Table 1: Comparison of DFT Functionals for S-H Bond Dissociation Energy (BDE) Calculations for Aromatic Thiols (ArS-H). While not specific to this compound, this data illustrates the performance of various functionals.
DFT FunctionalMean Unsigned Error (MUE) (kcal/mol)Basis Set Combination
M08-HX1.26-311+G(3df,2p)//B3LYP/6-31G(d)
M06-2X1.36-311+G(3df,2p)//B3LYP/6-31G(d)
M05-2X1.56-311+G(3df,2p)//B3LYP/6-31G(d)
B3LYP2.56-311+G(3df,2p)//B3LYP/6-31G(d)

Data adapted from a comparative study on aromatic systems, highlighting the high accuracy of M0-family functionals for S-H BDEs. datadryad.org

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and to understand the energy barriers between them. This is crucial as the reactivity and physical properties of a molecule can depend on its preferred conformation.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed for conformational searches. uva.es MM methods offer a fast scan of the potential energy surface, while QM methods, such as DFT, provide more accurate energies and geometries for the identified low-energy conformers. uva.esnih.gov For alkanethiols like n-propanethiol and 2-propanethiol, studies have shown that the interplay of rotations around both C-C and C-S bonds determines the conformational landscape. rsc.org

For this compound, the key dihedral angles are around the C2-S, C2-C3, and C3-C4 bonds. The bulky tertiary carbon atom (C2) introduces significant steric hindrance, which will heavily influence the rotational profile and the relative stability of the conformers. It is expected that conformers minimizing steric clash between the propyl group, the two methyl groups, and the thiol group at C2 will be energetically favored.

Table 2: Hypothetical Low-Energy Conformers of this compound and Their Calculated Relative Energies.
ConformerKey Dihedral Angle (C3-C2-S-H)Relative Energy (kcal/mol) (Illustrative)Description
Anti~180°0.00The S-H bond is positioned anti to the C2-C3 bond, minimizing steric interactions. This is often the global minimum.
Gauche-1~60°0.75The S-H bond is gauche to the C2-C3 bond. This conformer is typically slightly higher in energy.
Gauche-2~-60°0.75A mirror image of Gauche-1, this conformer is degenerate in energy.

Note: The relative energies are illustrative and would require specific calculations (e.g., at the CCSD or high-level DFT level) for precise values. rsc.org

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs the reaction's outcome. mdpi.com Unlike theories focused on molecular orbital interactions, MEDT analyzes the changes in electron density to understand reaction mechanisms. mdpi.com

While no specific MEDT studies on this compound are currently documented, the theory can be applied to understand its characteristic reactions. For instance, in the thiol-ene reaction, where the thiol adds across a double bond, MEDT would analyze the flow of electron density from the nucleophilic thiol (or thiolate) to the electrophilic alkene. wikipedia.orgrsc.org The theory helps rationalize the chemo- and regioselectivity by identifying the sites most susceptible to changes in electron density. mdpi.com The Global Electron Density Transfer (GEDT) is a key concept in MEDT, quantifying the net charge transferred from the nucleophile to the electrophile at the transition state. mdpi.com In a base-catalyzed addition, the deprotonated thiolate is a potent nucleophile, and MEDT would model the significant redistribution of electron density as the new C-S bond forms. rsc.orgwiley.com

Modeling of Stereoselectivity in Catalytic Reactions

While this compound is an achiral molecule, it can participate in reactions that generate new stereocenters. Computational modeling is an invaluable tool for predicting and understanding the stereoselectivity of such catalytic reactions. rsc.org For example, in the addition of a thiol to a prochiral alkene or imine, a chiral catalyst can direct the reaction to favor one enantiomer over the other.

Quantum chemical calculations, often using DFT, can model the entire catalytic cycle. researchgate.net By calculating the energies of the transition states leading to the different stereoisomeric products, researchers can predict the enantiomeric excess (ee) of the reaction. The stereochemical outcome is determined by the energy difference between the diastereomeric transition states; the lower-energy pathway leads to the major product. rsc.org These models account for subtle non-covalent interactions, such as hydrogen bonds and steric repulsion, between the substrate, the catalyst, and the thiol, which ultimately control the stereochemical course of the reaction. rsc.orgresearchgate.net

For instance, in a hypothetical organocatalyzed 1,6-addition of this compound to a 2,4-dienone, computational modeling could elucidate the mechanism. wiley.com It would involve modeling the formation of a chiral iminium ion from the dienone and catalyst, followed by the nucleophilic attack of the thiol. The preferred face of attack (Re or Si) would be determined by the steric and electronic interactions within the transition state assembly.

Table 3: Illustrative Example of Using Computational Modeling to Predict Stereoselectivity in a Hypothetical Catalytic Thiol Addition.
Transition StateCalculated Relative Free Energy (ΔG‡) (kcal/mol)Predicted Major ProductPredicted Enantiomeric Excess (ee)
TS-R (leading to R-enantiomer)15.2S-enantiomer95%
TS-S (leading to S-enantiomer)13.4

Note: This table is a hypothetical illustration based on the principles of transition state theory. The energy difference of 1.8 kcal/mol corresponds to a ~95:5 ratio of products at room temperature. rsc.org

Applications of 2 Methylpentane 2 Thiol in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The utility of a molecule in organic synthesis is often defined by its ability to serve as a building block for more complex structures. The reactive thiol group and the specific steric hindrance provided by the tert-hexyl structure of 2-methylpentane-2-thiol make it a candidate for constructing larger, sterically hindered molecules. beilstein-journals.org

Sulfur-containing compounds are integral to medicinal chemistry, appearing in a wide array of pharmaceuticals. unifi.it The synthesis of novel sulfur-containing scaffolds is a continuous goal for drug discovery. Tertiary thiols are important synthetic targets, though their creation can be challenging. beilstein-journals.org Methods for synthesizing tertiary thiols, such as the reaction of a vinylidene dimer with phosphorus pentasulfide, highlight the interest in this class of compounds. mdpi.com Once formed, a tertiary thiol like this compound can be used in subsequent reactions. For example, its precursor, 2-bromo-2-methylpentane (B146041), is noted as a versatile building block for creating a variety of organic compounds due to its ability to undergo substitution reactions. lookchem.com This suggests that this compound, formed from such a precursor, can introduce a sterically demanding tert-hexylthio moiety into new molecular frameworks.

The synthesis of biologically active molecules often involves the use of specialized intermediates. solubilityofthings.com While direct examples for this compound are not extensively documented in mainstream literature, its structural analogues and precursors are noted for this role. For instance, 2-bromo-2-methylpentane is utilized as an intermediate in the production of various pharmaceutical and agrochemical compounds. lookchem.com Similarly, other functionalized thiols, like (S)-2-Amino-4-methyl-pentane-1-thiol, are described as building blocks for pharmaceuticals and enzyme inhibitors. These applications leverage the thiol group for further transformations or for its ability to coordinate with metals in biological targets. This indicates a potential role for this compound as an intermediate, particularly when a bulky, non-polar thioether is desired in the final product.

Role in Click Chemistry Methodologies

Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org Thiol-based reactions are a cornerstone of click chemistry. researchgate.net The thiol-ene reaction, which involves the addition of a thiol across a double bond, can be initiated by radicals or catalyzed by nucleophiles. alfa-chemistry.com While primary and secondary thiols are commonly used, the participation of tertiary thiols is also documented. wiley.com

A notable example of click chemistry involving tertiary thiols is the redox-click reaction for disulfide formation. Research has shown that challenging substrates, including secondary and tertiary thiols, can be efficiently converted into their corresponding symmetric disulfides with quantitative yields using sulfur(VI)-fluoride exchange (SuFEx) chemistry. chemrxiv.org This method is highly selective for the thiol group and prevents over-oxidation, making it a robust tool for creating disulfide bonds even in complex molecular environments. chemrxiv.org

Protective Group Chemistry Utilizing Thiol Functionality

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from participating in unwanted side reactions. organic-chemistry.org The thiol group is highly reactive and often requires protection during synthesis. acs.org Common protecting groups for thiols form thioethers, with their stability and cleavage conditions varying based on structure. wiley.comacs.org

The tert-butyl group, which is structurally similar to the tert-hexyl group of this compound, is used as a protecting group for thiols. acs.org It provides more stability than simpler groups like acetyl due to its bulkiness. acs.org This implies that the tert-hexyl group could also function as a robust protecting group. The protection of a functional group, such as a hydroxyl or amine, as a tert-hexyl thioether would likely offer significant stability to a wide range of reaction conditions, with cleavage requiring specific reagents that can break the strong carbon-sulfur bond. The development of protecting groups is crucial, especially in peptide synthesis involving the amino acid cysteine. wiley.comoup.com

Common Protecting Groups for Thiols

Protecting GroupAbbreviationTypical Cleavage ConditionReference
AcetylAcBasic hydrolysis acs.org
tert-ButyltBuStrong acid (e.g., HF) acs.org
TritylTrtMild acid, TFA acs.orgweebly.com
BenzylBzlStrong acid (e.g., HF), Na/NH3 acs.org
AcetamidomethylAcmMercuric or silver salts, iodine oup.com

Ligand Design in Coordination Chemistry

Alkanethiols are widely used as ligands to stabilize metal nanoparticles, forming a strong bond between the sulfur atom and the metal surface. mdpi.com These ligands prevent particle agglomeration and can influence the catalytic properties of the nanoparticles. nih.gov The structure of the thiol, including branching, plays a significant role in determining the properties of the resulting material. mdpi.com

Branched thiols like this compound can be used to control the surface ligand density on metal nanoparticles. nih.gov While densely packed monolayers formed by linear thiols can sometimes inhibit catalytic activity, using branched ligands can create a less-packed, more accessible surface. mdpi.com Studies on palladium nanoparticles have shown that the ligand structure and conformation can dictate the selectivity of catalytic reactions, such as the isomerization versus hydrogenation of allyl alcohol. mdpi.com The use of amine-terminated alkanethiol ligands has also been shown to enhance the catalytic activity of gold nanoparticles, suggesting that the terminal group of the thiol ligand is a key parameter for tuning nanozyme performance. rsc.org A related compound, 3-mercapto-2-methylpentan-1-ol, has been shown to bind to copper ions in a human olfactory receptor, demonstrating the ability of such branched sulfur compounds to participate in metal coordination within complex biological systems. nih.gov

Self-Assembled Monolayers (SAMs) Formation with Thiolates

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously when a substrate is exposed to a solution of functionalized molecules, most famously alkanethiols on a gold surface. sigmaaldrich.com The sulfur headgroup has a strong affinity for gold, forming a stable gold-thiolate bond, while van der Waals interactions between the alkyl chains drive the ordering of the monolayer. sigmaaldrich.comrsc.org

The structure of the alkanethiol, particularly its chain length and branching, significantly impacts the structure and properties of the resulting SAM. While straight-chain alkanethiols typically form a well-defined lattice structure, the introduction of branching, as in this compound, alters this arrangement. nih.govacs.org Studies on tert-butanethiol, a smaller analogue, revealed a different surface lattice structure compared to linear thiols. nih.gov Such branched monolayers can exhibit unique electrochemical properties, like rectification, which are attributed to localized electronic effects. nih.gov Research on other branched thiols has shown that they form SAMs with a significantly reduced chain tilt angle compared to linear thiols like octadecanethiol. acs.org This change in orientation and packing density, a direct result of the steric bulk of the branched headgroup, allows for the precise engineering of surface properties. acs.orguh.edu

Environmental Fate and Degradation Research of 2 Methylpentane 2 Thiol

Biodegradation Pathways Under Aerobic and Anaerobic Conditions

The biodegradation of organosulfur compounds like 2-Methylpentane-2-thiol is a critical process for their removal from the environment. These pathways differ significantly depending on the presence or absence of oxygen.

Under aerobic conditions , microorganisms utilize oxygen to break down organic molecules. For simple thiols like methanethiol (B179389), aerobic degradation has been observed in various bacteria, which often oxidize the sulfur to sulfate. caister.com The initial attack on the alkyl chain of a tertiary thiol could proceed via a monooxygenase enzyme, similar to the degradation of other tertiary compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). calpoly.edu This enzymatic reaction would introduce an oxygen atom, making the molecule more susceptible to further breakdown.

Under anaerobic conditions (in the absence of oxygen), different electron acceptors such as nitrate, sulfate, or carbon dioxide are used by microorganisms for respiration. oup.comnih.gov The anaerobic degradation of hydrocarbons and related compounds is often a slower and more complex process. aapg.org For alkanes, a common activation mechanism involves the addition of the hydrocarbon to fumarate (B1241708). aapg.orgrsc.org A study on the anaerobic biodegradation of 2-methylpentane (B89812) (the parent alkane of the thiol ) under sulfate-reducing conditions showed that it was partially degraded over a long incubation period of approximately 1100 days. nih.gov This suggests that the branched structure of 2-methylpentane, and by extension this compound, is recalcitrant to rapid anaerobic breakdown. nih.gov Organosulfur compounds, in general, have been shown to be convertible to sulfide (B99878) at biocathodes in bioelectrochemical systems, indicating a potential for microbially-driven reduction under specific anaerobic conditions. researchgate.net

A diverse range of microorganisms is capable of degrading organosulfur compounds. The specific microbial communities involved often depend on the environmental conditions and the structure of the compound.

Several bacterial genera have been identified for their ability to metabolize organosulfur compounds, including thiols. These include:

Pseudomonas researchgate.net

Rhodococcus caister.comtandfonline.com

Gordonia tandfonline.comnih.gov

Thiobacillus caister.comnih.gov

Hyphomicrobium caister.com

Ferruginibacter nih.gov

In studies of methanethiol degradation, methylotrophic and sulfur-oxidizing species from genera like Methylophaga have also been implicated. caister.com For the anaerobic degradation of the related compound 2-methylpentane under sulfate-reducing conditions, the dominant bacterial families observed were Anaerolineaceae, Syntrophaceae, Peptococcaceae, Desulfobacteraceae, and Desulfobulbaceae. nih.gov The archaeal community in that study was composed of both acetoclastic (Methanosaetaceae) and hydrogenotrophic (Methanobacteriaceae) methanogens. nih.gov The presence of these communities highlights the complex consortia required for the breakdown of such compounds in anoxic environments.

In anaerobic environments, the chemical stability of hydrocarbons requires an initial "activation" step to make them amenable to degradation. One of the key mechanisms for this is the addition of the hydrocarbon to a fumarate molecule. aapg.orgrsc.org This reaction is catalyzed by a class of glycyl radical enzymes, such as benzylsuccinate synthase (BSS), which enables microorganisms to use hydrocarbons as an energy source. rsc.orgacs.org

The process generally involves three steps: rsc.org

Initial H-abstraction: The radical enzyme abstracts a hydrogen atom from the hydrocarbon, creating a hydrocarbon radical.

Addition to Fumarate: The resulting hydrocarbon radical attacks the double bond of a fumarate molecule, forming a succinate (B1194679) derivative.

Enzyme Regeneration: The addition product then donates a hydrogen atom back to the enzyme, regenerating the radical enzyme for the next catalytic cycle. researchgate.netresearchgate.net

This fumarate addition mechanism has been documented for the anaerobic degradation of various hydrocarbons, from C3 to C20 alkanes and alkyl-substituted aromatics like toluene. aapg.org It has also been proposed as the initial step in the anaerobic degradation of 2-methylnaphthalene, where the addition occurs at the methyl group. researchgate.netethz.ch This provides a strong model for the potential anaerobic activation of this compound, where the initial attack would likely occur at the carbon skeleton.

Abiotic Degradation Mechanisms and Products (e.g., sulfonic acids)

Beyond microbial activity, this compound can be degraded through non-biological chemical processes in the environment. The primary abiotic degradation mechanism for thiols is oxidation.

Under oxidizing conditions, thiols (R-SH) can be converted to a variety of products. A common reaction is the formation of disulfides (R-S-S-R). service.gov.uk Further oxidation can lead to the formation of more stable and water-soluble compounds, such as sulfinic acids (R-SO₂H) and ultimately sulfonic acids (R-SO₃H). While perfluorinated sulfonic acids are known to be extremely persistent and resistant to abiotic degradation, their non-fluorinated counterparts are generally more reactive. mst.dk The formation of sulfane sulfur compounds, such as monosulfonic acid derivatives (R-Sn-SO₃H), has also been described in sulfur chemistry, which could represent another potential transformation pathway in certain environments. researchgate.net

In a risk assessment for tert-dodecanethiol (TDM), a larger tertiary thiol, it was noted that while alkylthiols are known to oxidize, there was a lack of measured data on the rate of this process under environmental conditions. service.gov.uk For the purpose of that assessment, it was conservatively assumed that TDM does not oxidize, but it was recommended that studies on its abiotic degradation in aerated solutions be conducted to clarify its environmental fate and the properties of its potential oxidation products. service.gov.uk When heated to decomposition, thiols can produce toxic gases, including sulfur oxides and hydrogen sulfide. chemicalbook.com

Methodologies for Environmental Fate Assessment (e.g., OECD Test Guidelines)

To standardize the assessment of a chemical's environmental fate, internationally accepted methodologies are employed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. wikipedia.org

Section 3 of the OECD Guidelines, titled "Environmental Fate and Behaviour," includes a series of tests to determine a substance's potential for degradation and accumulation in the environment. oecd.orgoecd.orgumweltbundesamt.de These tests are crucial for regulatory safety testing and chemical evaluation. oecd.org

Key OECD test guidelines relevant to assessing the fate of this compound include:

Ready Biodegradability (OECD 301 series): These are screening tests that expose the chemical to a mixed population of microorganisms under aerobic conditions. For instance, a risk assessment for the structurally similar tert-dodecanethiol (TDM) found that it was not readily biodegradable in a 28-day test conducted according to OECD 301D. service.gov.uk

Inherent Biodegradability (OECD 302 series): These tests are designed to assess if a chemical has the potential to be biodegraded under favorable conditions.

Simulation Testing (e.g., OECD 307, 308): These guidelines simulate degradation in more realistic environmental compartments, such as soil (OECD 307) and aquatic sediment systems (OECD 308), under both aerobic and anaerobic conditions. oecd.org

The results from these standardized tests provide the data necessary to classify a substance's persistence and to conduct environmental risk assessments. service.gov.uk

Research on Biologically Relevant Thiol Chemistry and Natural Occurrence

Chemical Role of Thiol Groups in Disulfide Bond Dynamics in Biological Systems

The thiol group (-SH) of cysteine residues and the disulfide bond (-S-S-) formed by their oxidation are central to the structure, function, and regulation of proteins. metwarebio.comcreative-proteomics.com The interplay between these two forms, known as thiol-disulfide exchange, is a fundamental process in biology. nih.govwikipedia.org This dynamic equilibrium is crucial for protein folding, stability, and the regulation of enzyme activity. metwarebio.comnih.gov

The formation of a disulfide bond involves the oxidation of two thiol groups, a process that can occur through various mechanisms, including radical reactions or two-electron oxidation pathways. metwarebio.commdpi.com In biological systems, this process is tightly regulated by enzymes. nih.gov For instance, in the endoplasmic reticulum (ER) of eukaryotes and the periplasm of prokaryotes, protein disulfide isomerases (PDIs) catalyze the formation and rearrangement of disulfide bonds in newly synthesized proteins. nih.govwikipedia.org PDI facilitates the correct pairing of cysteine residues, ensuring the protein adopts its native, functional three-dimensional structure. wikipedia.org The mechanism often involves the formation of a mixed disulfide intermediate between the enzyme and the substrate protein. nih.govnih.gov

The stability conferred by disulfide bonds is particularly important for extracellular and secreted proteins, helping them to maintain their folded state in diverse and often harsh environments. metwarebio.comcreative-proteomics.com However, these bonds are not static; they can be cleaved by reducing agents, a process that is also biologically significant. creative-proteomics.com The reduction of disulfide bonds back to thiols is often mediated by cellular reductants like glutathione (B108866) (GSH) and thioredoxin (Trx). wikipedia.orgnih.gov

Thiol-disulfide exchange is essentially a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond. wikipedia.org This breaks the original disulfide bond and forms a new one, releasing a different thiolate. wikipedia.org The rate of this exchange is pH-dependent, as it requires the deprotonated thiolate form, which is more prevalent at pH values above the pKa of the thiol group (typically around 8.3). wikipedia.org

This dynamic process of forming, breaking, and rearranging disulfide bonds, often referred to as "disulfide shuffling," allows proteins to correct non-native disulfide pairings and achieve their most stable conformation. creative-proteomics.comwikipedia.org It is also a key mechanism in redox signaling, where the redox state of specific cysteine residues can modulate protein function in response to cellular conditions. nih.gov The balance between thiols and disulfides, maintained by a complex network of enzymes and small molecules, is therefore critical for cellular homeostasis. nih.govnih.gov

Key Players in Disulfide Bond Dynamics:

Molecule/EnzymeRole in Disulfide Bond Dynamics
Protein Disulfide Isomerase (PDI) Catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding in the endoplasmic reticulum. wikipedia.orgebi.ac.uk
Glutathione (GSH) A major cellular antioxidant and redox buffer that can reduce disulfide bonds and participate in thiol-disulfide exchange reactions. nih.govresearchgate.net
Thioredoxin (Trx) A small redox protein that facilitates the reduction of disulfide bonds in other proteins. wikipedia.orgnih.gov
Ero1 (ER oxidoreductin 1) An enzyme in the endoplasmic reticulum that oxidizes PDI, thereby promoting disulfide bond formation. nih.govfrontiersin.org

Mechanisms of Thiol-Disulfide Exchange:

The thiol-disulfide exchange reaction is a fundamental process in the dynamics of disulfide bonds. It can be summarized in the following steps:

Deprotonation: A thiol group (R-SH) loses a proton to become a more nucleophilic thiolate anion (R-S⁻). wikipedia.org

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R''). wikipedia.org

Intermediate Formation: A transient, linear intermediate is formed where the negative charge is shared among the three sulfur atoms. wikipedia.org

Bond Cleavage and Formation: The original disulfide bond is broken, and a new disulfide bond is formed between the attacking thiolate and one of the original sulfur atoms. The other original sulfur atom is released as a new thiolate. wikipedia.org

This reversible reaction allows for the continuous rearrangement of disulfide bonds until the most thermodynamically stable protein conformation is achieved. wikipedia.org The process is crucial not only for initial protein folding but also for the functional regulation of many proteins whose activity is controlled by the redox state of their cysteine residues. nih.gov The cellular environment, particularly the local redox potential, dictates the direction and rate of these exchange reactions. nih.gov

Regulation of Disulfide Bond Formation in Different Cellular Compartments:

The formation and stability of disulfide bonds are highly dependent on the redox environment of the cellular compartment.

Endoplasmic Reticulum (ER): The ER has a relatively oxidizing environment that favors the formation of disulfide bonds in proteins destined for secretion, the cell surface, or other organelles. nih.govnih.gov This process is catalyzed by the PDI family of enzymes, which are in turn oxidized by Ero1. nih.govfrontiersin.org The glutathione pool in the ER also plays a role in maintaining the appropriate redox balance for disulfide bond formation and isomerization. nih.govresearchgate.net

Cytosol: In contrast, the cytosol is a highly reducing environment, primarily due to a high ratio of reduced to oxidized glutathione (GSH/GSSG). researchgate.net This environment generally prevents the formation of stable disulfide bonds in cytosolic proteins, keeping their cysteine residues in the reduced thiol state. nih.gov

Mitochondria: The mitochondrial intermembrane space (IMS) is another site of oxidative protein folding, where disulfide bonds are introduced into proteins of the electron transport chain. nih.gov This process involves a dedicated machinery, including the Mia40 protein. nih.gov The mitochondrial matrix, however, maintains a more reducing environment. units.it

This compartmentalization ensures that disulfide bonds are formed in the correct proteins and locations, highlighting the intricate spatial regulation of redox chemistry within the cell. nih.gov

The Role of Glutathione in Disulfide Bond Dynamics:

In the reducing environment of the cytosol, the high GSH/GSSG ratio helps to keep cysteine residues in their reduced thiol form. researchgate.net Conversely, in the more oxidizing environment of the ER, GSSG can act as an oxidant to promote disulfide bond formation, while GSH can reduce incorrectly formed disulfide bonds, thus aiding in protein folding and isomerization. nih.govresearchgate.net

Glutathione's role is often mediated by enzymes such as glutaredoxins and glutathione peroxidases. units.itmdpi.com Glutaredoxins can catalyze thiol-disulfide exchange reactions between GSH and protein disulfides. mdpi.com Furthermore, glutathione can protect thiol groups from irreversible oxidation by forming mixed disulfides with proteins (S-glutathionylation), a reversible post-translational modification that can also regulate protein function. units.it

Recent studies have highlighted the complex and sometimes unexpected roles of glutathione. For example, in the periplasm of E. coli, GSH can accelerate disulfide bond formation in the presence of the enzyme DsbA, while GSSG can compensate for the loss of DsbA function. nih.gov This underscores the multifaceted and context-dependent role of glutathione in disulfide bond metabolism across different biological systems.

Protein Disulfide Isomerase (PDI) and its Catalytic Mechanism:

Protein disulfide isomerase (PDI) is a key enzyme in the endoplasmic reticulum that catalyzes the formation, breakage, and rearrangement of disulfide bonds. wikipedia.org It contains active sites with a characteristic CXXC motif. nih.gov The cysteine residues in this motif can exist in either a reduced dithiol form or an oxidized disulfide form. ebi.ac.uk

Oxidase Activity: When PDI is in its oxidized state, it can introduce a disulfide bond into a reduced substrate protein. This occurs via a thiol-disulfide exchange reaction, where one of the active site cysteines forms a mixed disulfide with a cysteine from the substrate protein. A second cysteine on the substrate then attacks this mixed disulfide, forming a native disulfide bond and releasing the now-reduced PDI. nih.govfrontiersin.org

Isomerase and Reductase Activity: In its reduced form, PDI can catalyze the rearrangement (isomerization) of non-native disulfide bonds or the reduction of disulfide bonds. wikipedia.orgnih.gov In isomerization, a reactive thiolate from PDI's active site attacks a non-native disulfide bond in the substrate, forming a mixed disulfide intermediate. Subsequent conformational changes and further thiol-disulfide exchange reactions within the substrate lead to the formation of the correct disulfide pairings and the release of reduced PDI. nih.gov

The redox state of PDI is maintained through interactions with other proteins, most notably Ero1, which re-oxidizes PDI, and the glutathione pool. nih.govfrontiersin.org The versatility of PDI to act as an oxidase, isomerase, and reductase makes it a central catalyst for achieving correct protein folding in the ER. frontiersin.org PDI is not only a folding catalyst but also has roles on the cell surface and in the extracellular matrix, where it can regulate the function of other proteins through redox-dependent mechanisms. nih.gov

Thiol-Disulfide Exchange in Redox Signaling:

Beyond its role in protein folding, thiol-disulfide exchange is a critical mechanism in redox signaling. The reversible oxidation and reduction of specific cysteine residues in proteins can act as a molecular switch, modulating their activity, localization, or interaction with other molecules. nih.gov

This form of post-translational modification allows cells to sense and respond to changes in the intracellular redox environment, which can be influenced by factors such as metabolic state and oxidative stress. nih.gov For instance, the activity of some transcription factors and enzymes is directly regulated by the redox state of their cysteine residues. nih.gov

Thioredoxin and glutaredoxin systems are key mediators of redox signaling, as they can specifically reduce disulfide bonds in target proteins, thereby altering their function. wikipedia.orgmdpi.com The dynamic nature of thiol-disulfide exchange provides a rapid and reversible way to control cellular processes, making it a fundamental component of cellular regulation. encyclopedia.pub The reactivity of a particular thiol group is influenced by its local environment within the protein, allowing for specific and controlled redox regulation. wikipedia.org

Future Directions and Emerging Research Avenues for 2 Methylpentane 2 Thiol

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of tertiary thiols like 2-methylpentane-2-thiol presents unique challenges due to the steric hindrance around the tertiary carbon atom. Future research will focus on developing novel synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.

Key areas of development include:

Catalytic Thiolation: Moving beyond stoichiometric reagents, the development of catalytic methods for the direct introduction of a thiol group is a primary goal. This includes exploring transition-metal-catalyzed C-H functionalization to directly convert a C-H bond at the tertiary position of 2-methylpentane (B89812) into a C-SH group.

Flow Chemistry: The use of microreactor technology can offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates in the synthesis of this compound.

Biocatalysis: The use of enzymes (e.g., from the cysteine synthase family) could offer highly selective and environmentally benign routes to chiral thiols. While challenging for a sterically hindered tertiary thiol, enzyme engineering and directed evolution could pave the way for biocatalytic synthesis.

Sustainable Reagents: Research into replacing hazardous reagents, such as H₂S, with more sustainable sulfur sources is crucial. This could involve the use of elemental sulfur, thiosulfate, or other less toxic and more easily handled sulfur-containing compounds.

Synthetic ApproachKey AdvantagesResearch Focus
Catalytic ThiolationAtom economy, reduced wasteDevelopment of novel catalysts for C-H activation
Flow ChemistryEnhanced safety, scalability, and controlOptimization of reaction conditions in microreactors
BiocatalysisHigh selectivity, mild conditionsEnzyme engineering for tertiary thiol synthesis
Sustainable ReagentsReduced toxicity and environmental impactExploration of alternative sulfur sources

Advanced Spectroscopic Techniques for In-Situ Monitoring of Thiol Reactions

Understanding the kinetics and mechanisms of reactions involving this compound requires sophisticated analytical techniques that can monitor the reaction in real-time. Future advancements in spectroscopic methods will be critical in this regard.

In-Situ NMR Spectroscopy: Techniques like "in situ" UV illumination NMR spectroscopy can be employed to monitor photochemical reactions of thiols, such as thiol-ene "click" reactions, in real-time. rsc.org This allows for the simultaneous study of reaction kinetics and macromolecular association. rsc.org For this compound, this could provide valuable data on its participation in radical-mediated processes.

Raman Spectroscopy: Raman spectroscopy is a powerful tool for detecting the thiol functional group. rsc.orgsemanticscholar.org In-situ Raman can be used to distinguish between reversible and irreversible thiol modifications, such as the formation and breaking of disulfide bonds. rsc.org This would be particularly useful for studying the oxidation of this compound. The C-S-H bending mode, which shifts upon deuteration, provides a convenient handle for detection. rsc.orgsemanticscholar.org

Advanced Mass Spectrometry: The use of advanced mass spectrometry techniques, such as those with rapid ionization methods, can allow for the real-time detection of short-lived intermediates in thiol reactions. This can provide direct evidence for proposed reaction mechanisms.

Spectroscopic TechniqueApplication for this compoundKey Information Gained
In-Situ NMR SpectroscopyMonitoring thiol-ene reactionsReaction kinetics, intermediate identification nih.govacs.orglibretexts.org
Raman SpectroscopyStudying oxidation and disulfide bond formationReal-time monitoring of thiol consumption and disulfide formation rsc.org
Advanced Mass SpectrometryDetection of transient speciesMechanistic insights through intermediate identification

Elucidation of Complex Mechanistic Pathways in Thiol Chemistry

While general mechanisms for thiol reactions are known, the specific pathways for a sterically hindered tertiary thiol like this compound can be more complex. Future research will aim to unravel these intricate details.

Radical Reactions: The S-H bond in thiols can undergo homolytic cleavage to form thiyl radicals (RS•). These radicals are key intermediates in thiol-ene reactions. nih.gov The mechanism involves initiation, propagation, and termination steps. nih.govresearchgate.net For this compound, the steric bulk may influence the rate of hydrogen abstraction and the addition of the resulting thiyl radical to alkenes.

Thiol-Disulfide Exchange: This fundamental reaction in thiol chemistry involves the reaction of a thiolate with a disulfide bond. researchgate.netnih.gov While often enzyme-catalyzed in biological systems, the uncatalyzed reaction is also significant. researchgate.netnih.govnih.gov The steric hindrance in this compound could impact the kinetics of this exchange.

Michael Addition: Thiolates are excellent nucleophiles and can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.govusm.edu The mechanism is typically base-catalyzed, where the base deprotonates the thiol to form the more nucleophilic thiolate. The bulky nature of this compound might favor 1,4-addition over competing side reactions.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational chemistry and experimental studies is becoming increasingly important for understanding and predicting chemical reactivity.

Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, determine transition state energies, and predict reaction kinetics. nih.govresearchgate.net For this compound, DFT can be used to investigate the energetics of radical formation, the barriers for addition reactions, and the influence of steric hindrance on reactivity. researchgate.net

Predictive Reactivity Models: Researchers are developing models to predict the reactivity of molecules with thiols. acs.orgchemrxiv.orgowlstown.netnih.govresearchgate.net These models can use parameters like electron affinity to forecast the rate of thiol addition to various electrophiles. acs.orgchemrxiv.orgresearchgate.net Such models could be refined to specifically account for the properties of tertiary thiols.

Machine Learning: Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the products and yields of new reactions. acs.orgosti.govresearchgate.netnih.govaalto.fi For this compound, machine learning could be used to optimize synthetic routes or to discover novel reactions. researchgate.netnih.gov

Exploration of New Catalytic Systems for Thiol Transformations

Catalysis offers the potential to enhance the reactivity and selectivity of reactions involving this compound, opening up new avenues for its application.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, have been shown to be effective in catalyzing the enantioselective addition of thiols to imines and α,β-unsaturated compounds. acs.orgnih.govru.nlamazonaws.com This approach could be used to synthesize chiral sulfur-containing molecules from this compound.

Metal Catalysis: Transition metals can catalyze a variety of thiol transformations, including cross-coupling reactions and additions to unsaturated bonds. Research into novel metal catalysts with high turnover numbers and selectivity for tertiary thiols is an active area.

Nanocatalysis: The use of metal nanoparticles as catalysts can offer high surface area and unique reactivity. The development of nanocatalysts for thiol-based reactions could lead to more efficient and sustainable chemical processes.

Q & A

Q. What are the recommended methods for synthesizing 2-Methylpentane-2-thiol in laboratory settings?

Synthesis can be achieved via nucleophilic substitution or thiol-ene click reactions. For example:

  • Reacting 2-methyl-2-pentanol with thiourea in acidic conditions (e.g., HCl) to form the thiouronium salt, followed by hydrolysis with NaOH to yield the thiol.
  • Radical-mediated thiol-ene reactions using 2-methyl-1-pentene and hydrogen sulfide under UV light. Ensure reflux conditions and inert atmospheres (e.g., nitrogen) to minimize oxidation .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

  • IR Spectroscopy : Identify the S-H stretch (2500–2600 cm⁻¹) and C-S vibrations (600–700 cm⁻¹).
  • NMR : A singlet in 1^1H NMR for the tert-butyl group (δ ~1.3 ppm) and absence of splitting due to steric hindrance.
  • Mass Spectrometry : Molecular ion peak at m/z 118 (C6_6H14_{14}S) and fragmentation patterns (e.g., loss of -SH group) .

Q. What are the critical physical properties (e.g., boiling point, solubility) of this compound, and how are they experimentally determined?

  • Boiling Point : ~132–135°C (determined via distillation under reduced pressure).
  • Solubility : Miscible with organic solvents (e.g., ethanol, ether); low water solubility (validated by shake-flask method). Use ASTM standards for measurements and cross-reference with PubChem/NIST data for validation .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of formation) of this compound?

  • Cross-validate data using multiple databases (e.g., NIST, ECHA, PubChem).
  • Replicate experiments under standardized conditions (e.g., controlled humidity, temperature).
  • Apply statistical tools (e.g., ANOVA) to assess variability and consult EPA HPV guidelines for data quality assessment .

Q. What mechanistic insights explain the reactivity of this compound in radical chain reactions?

  • The tert-butyl group stabilizes thiyl radicals (RS•), enhancing chain propagation.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies (C-S vs. S-H).
  • Validate with experimental radical trapping studies (e.g., using TEMPO) .

Q. What strategies optimize the selectivity of this compound in catalytic asymmetric synthesis?

  • Employ chiral catalysts (e.g., thiourea-based organocatalysts) to induce stereocontrol.
  • Monitor enantiomeric excess (ee) via chiral HPLC or 19^{19}F NMR with derivatizing agents.
  • Refer to kinetic studies in analogous thiol systems to refine reaction conditions .

Methodological Guidance

Q. How can researchers design experiments to study the environmental degradation of this compound?

  • Simulate aerobic/anaerobic conditions using soil/water microcosms.
  • Quantify degradation products (e.g., sulfonic acids) via LC-MS/MS.
  • Follow OECD Test Guidelines 301 for biodegradability assessment .

Q. What analytical workflows resolve challenges in quantifying trace impurities in this compound samples?

  • Use GC-FID or GC-MS with internal standards (e.g., dodecane) for impurity profiling.
  • Apply column chromatography (silica gel, hexane/ethyl acetate) for purification.
  • Cross-check with NMR spiking experiments to confirm impurity structures .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.